molecular formula C30H30ClN3O5S B2892961 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689761-35-1

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2892961
CAS No.: 689761-35-1
M. Wt: 580.1
InChI Key: UZMUXNNLGHDFJG-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H30ClN3O5S and its molecular weight is 580.1. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticonvulsant Properties

This compound belongs to a category of derivatives known for their significant antimicrobial and anticonvulsant activities. A study highlighted the synthesis of similar thioxoquinazolinone derivatives, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, some of these compounds exhibited potent anticonvulsant activity, indicating their potential therapeutic applications in managing bacterial infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-Inflammatory and Analgesic Effects

Research into quinazolinone derivatives has also revealed their potential as anti-inflammatory and analgesic agents. These compounds, synthesized with various modifications, have been screened for their effectiveness in reducing inflammation and pain, showcasing the versatility of quinazolinone frameworks in medicinal chemistry (Farag et al., 2012).

Anticancer Potential

Further investigations into quinazolinone derivatives have uncovered their potential as anticancer agents. For instance, the synthesis and biological evaluation of certain quinazoline-4-thiones have indicated antimycobacterial, photosynthesis-inhibiting, and antialgal activity, with some compounds showing higher activity than standard treatments against specific mycobacterial strains. This suggests their potential utility in cancer therapy, owing to their ability to induce apoptosis in cancer cells (Kubicová et al., 2003).

Additional Pharmacological Activities

Other studies have synthesized and characterized various quinazolinone derivatives, evaluating their antimicrobial potential. These efforts have contributed to the development of compounds with promising antibacterial and antifungal properties, further emphasizing the chemical's versatility in addressing a range of pathogenic challenges (Bhatt et al., 2015).

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5S/c1-37-27-10-3-20(17-28(27)38-2)11-12-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40-19-26(35)21-4-6-22(31)7-5-21/h3-10,17-18H,11-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMUXNNLGHDFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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